molecular formula C16H20N4O3S B2780428 5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole CAS No. 1356819-08-3

5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole

Cat. No.: B2780428
CAS No.: 1356819-08-3
M. Wt: 348.42
InChI Key: SAAMLWWWLHUBHG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. The core structure is substituted at position 5 with a methyl group and at position 3 with a piperazinylmethyl moiety. The piperazine ring is further modified by a sulfonylated (E)-styryl (2-phenylethenyl) group.

Properties

IUPAC Name

5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-14-17-16(18-23-14)13-19-8-10-20(11-9-19)24(21,22)12-7-15-5-3-2-4-6-15/h2-7,12H,8-11,13H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAMLWWWLHUBHG-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NO1)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown promising results in inhibiting various cancer cell lines. A study highlighted that certain oxadiazole derivatives demonstrated IC50 values as low as 0.275 µM against cancer cells, indicating potent cytotoxic activity .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)0.67
Compound BHCT116 (Colon Cancer)0.80
Compound CACHN (Renal Cancer)0.87

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Compounds in this class have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory pathway .

Antimicrobial Activity

The compound exhibits antimicrobial activity against various pathogens. Studies have reported that oxadiazole derivatives show effectiveness against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes such as histone deacetylases (HDAC) and carbonic anhydrase (CA), which are involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Certain derivatives have been found to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Signal Transduction Modulation : The compound may alter signaling pathways associated with cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

  • Study on Anticancer Activity : A recent investigation synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The most potent compounds showed IC50 values significantly lower than standard chemotherapeutics .
  • Anti-inflammatory Research : Another study explored the anti-inflammatory effects of oxadiazoles in animal models of inflammation, demonstrating a reduction in inflammatory markers and improved clinical scores compared to controls .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, a study synthesized various derivatives and evaluated their cytotoxic effects against several cancer cell lines, including fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A-549). The compound exhibited significant growth inhibition, particularly in HT-1080 cells with an IC50 value of 19.56 µM .

Cell LineIC50 (µM)Mechanism of Action
HT-108019.56Induction of apoptosis via caspase activation
MCF-7Not specifiedCell cycle arrest at G2/M phase
A-549Not specifiedApoptosis induction

The mechanism involved includes caspase-3/7 activation , leading to apoptosis and cell cycle arrest.

Antiviral Activity

While the compound demonstrated promising anticancer activity, its antiviral effects were less favorable. In a study assessing antiviral activity against SARS-CoV-2, all tested compounds, including this derivative, showed no significant effect with EC50 values greater than 100 µM .

Antimicrobial Properties

The piperazine moiety in the structure contributes to its antimicrobial activity. Research indicates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Mechanistic studies suggest interactions with bacterial enzymes or cell membranes, positioning it as a promising candidate for new antimicrobial agents.

Anti-inflammatory Properties

The 1,2,4-oxadiazole ring suggests potential anti-inflammatory capabilities. Studies are underway to evaluate its effects on inflammatory pathways, cytokines, and immune cells, indicating its potential role in developing new anti-inflammatory drugs.

Neuroprotective Effects

The structural characteristics of the piperazine ring indicate possible applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Research is focused on its neuroprotective effects and interactions with relevant receptors.

Case Studies

A notable case study evaluated the efficacy of oxadiazole derivatives in inhibiting cancer cell proliferation. The results indicated that modifications to the oxadiazole core could significantly enhance anticancer activity. For example, certain derivatives showed IC50 values as low as 0.12 µM against MCF-7 cells, outperforming traditional chemotherapeutics like doxorubicin.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

Compound Name Substituents at Position 3 Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Piperazinylmethyl with (E)-styryl sulfonyl Sulfonyl, styryl ~433.5* High polarity (sulfonyl), potential UV activity (styryl)
4-{5-[4-(2-Methoxy-phenyl)-piperazin-1-ylmethyl]-[1,2,4]oxadiazol-3-ylmethyl}-phenol Piperazinylmethyl with 2-methoxyphenyl Methoxy, phenol 380.4 Moderate polarity; phenol enhances H-bonding
5-Methyl-3-(4-nitrophenyl)[1,2,4]oxadiazole 4-Nitrophenyl Nitro (electron-withdrawing) ~205.2 Low solubility; nitro group may confer metabolic instability
5-Methyl-3-(1-piperidylmethyl)-1,2,4-oxadiazole Piperidylmethyl Piperidine (single N) ~195.2 Lower basicity compared to piperazine derivatives
3-(3-fluorobenzyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole Bis-oxadiazole with fluorobenzyl and methoxyphenyl Fluoro, methoxy ~380.3 Enhanced rigidity; fluorinated groups improve bioavailability

*Calculated based on molecular formula.

Key Observations :

  • Polarity : The target compound’s sulfonyl group likely increases water solubility compared to methoxy or nitro-substituted analogs .
  • Electronic Effects: The (E)-styryl group may enhance conjugation, altering UV-Vis absorption properties relative to non-conjugated substituents .

Research Implications and Challenges

  • Medicinal Chemistry : The target compound’s sulfonylated piperazine and styryl groups align with motifs seen in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators .
  • Analytical Characterization : GC-MS or HPLC (as in ) would be critical for purity assessment, given the complexity of the substituents.
  • Knowledge Gaps: Direct data on the target compound’s bioactivity, crystallinity (e.g., SHELX-refined structures ), and pharmacokinetics are absent in the evidence, necessitating further study.

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